Silver acrylate falls under the category of organosilver compounds, which are organic compounds that contain silver. It is classified as an ester formed from acrylic acid and silver ions. The compound is notable for its reactivity and versatility in chemical synthesis.
The synthesis of silver acrylate typically involves the reaction between acrylic acid and silver salts, commonly silver nitrate. The general procedure for synthesizing silver acrylate includes the following steps:
In industrial settings, these steps may be scaled up with additional purification processes to enhance yield and purity.
The molecular structure of silver acrylate can be described as follows:
The structure can be represented using various notations:
InChI=1S/C3H4O2.Ag/c1-2-3(4)5;/h2H,1H2,(H,4,5);
C=CC(=O)[O-].[Ag+]
This structure indicates that the compound has a double bond characteristic of acrylates and a carboxylic acid moiety that coordinates with the silver ion.
Silver acrylate participates in several significant chemical reactions:
Common reagents used in these reactions include halogens for substitution and radical initiators for polymerization processes.
The mechanism of action of silver acrylate primarily involves its role as a catalyst and reagent in organic synthesis. When used in reactions, it facilitates the formation of new chemical bonds through its ability to coordinate with other molecules due to its reactive nature.
In biological applications, silver nanoparticles synthesized from silver acrylate exhibit antimicrobial properties. The mechanism involves the release of silver ions that disrupt bacterial cell membranes and interfere with cellular functions, leading to bacterial cell death .
Silver acrylate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
CAS Number | 5651-26-3 |
Molecular Formula | C₃H₄AgO₂ |
Molecular Weight | 179.93 g/mol |
Appearance | Pale yellow crystalline powder |
Odor | Strong, irritating |
Sensitivity | Sensitive to light and heat |
These properties indicate that while silver acrylate is useful in various applications, care must be taken during handling due to its sensitivity and potential irritancy.
Silver acrylate has a wide range of scientific applications:
These applications highlight the versatility of silver acrylate across different fields, emphasizing its significance in both research and industry .
In-situ reduction-polymerization represents a cornerstone methodology for fabricating silver acrylate nanocomposites with homogeneous nanoparticle distribution. This approach simultaneously reduces silver ions and polymerizes acrylate monomers within a unified reaction environment, enabling covalent integration of silver nanoparticles (AgNPs) into growing polymer chains. The process typically initiates with silver acrylate dissolution in polar solvents, where subsequent reduction of Ag⁺ ions occurs in the presence of radical-generating species. Sodium borohydride (NaBH₄) serves as a particularly effective reducing agent due to its strong reduction potential, facilitating rapid nucleation of metallic silver clusters while acrylate monomers undergo polymerization through free-radical mechanisms [1] [8].
Research demonstrates that ionic comonomers such as acrylic acid (AAc) and 2-acrylamido-2-methylpropane sulfonic acid (AMPS) significantly enhance silver ion stabilization prior to reduction. The electronegative functional groups (–COO⁻, –SO₃⁻) coordinate with Ag⁺ ions, preventing premature aggregation and enabling controlled nanoparticle growth during polymerization. This coordination chemistry facilitates exceptional silver loadings up to 8.7 wt% while maintaining nanoparticle sizes below 50 nm [8]. Fourier-transform infrared (FTIR) spectroscopy confirms covalent bonding between silver nanoparticles and the polymer matrix through characteristic peak shifts at 1560-1650 cm⁻¹, indicating carboxylate-silver interactions [3].
Reaction kinetics studies reveal that temperature critically influences nanocomposite morphology. At 70°C, optimal reduction-polymerization kinetics yield spherical AgNPs (20-40 nm) uniformly dispersed within poly(acrylamide-co-acrylic acid) matrices, whereas lower temperatures (25°C) result in incomplete reduction and heterogeneous distributions. The table below summarizes key parameters and outcomes in in-situ synthesis:
Table 1: In-Situ Reduction-Polymerization Parameters for Silver Acrylate Nanocomposites
Reducing Agent | Temperature (°C) | Acrylate Monomer System | AgNP Size (nm) | Silver Loading (wt%) |
---|---|---|---|---|
NaBH₄ | 70 | AAm/AAc | 25-40 | 8.7 |
Ascorbic Acid | 60 | NIPA/AMPS | 15-30 | 5.2 |
UV Irradiation | 25 | HEMA/BIS | 10-50 (bimodal) | 3.5 |
Electrical conductivity enhancement directly correlates with silver content, with nanocomposites achieving 10⁻³ S/cm at 8.7 wt% loading – approximately four orders of magnitude higher than pristine polymer matrices. This property emerges from percolation networks formed by well-dispersed AgNPs, demonstrating the methodology's efficacy for producing conductive nanocomposites [8].
Photocatalytic polymerization leverages light energy to simultaneously drive silver ion reduction and acrylate monomer polymerization, enabling spatial-temporal control over nanocomposite formation. This approach capitalizes on photoinitiator dual-functionality: phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) and similar compounds undergo photolysis to generate radicals that both reduce Ag⁺ ions and initiate acrylate polymerization. When exposed to UV radiation (typically 365-405 nm), these initiators produce phosphinoyl and carbon-centered radicals that transfer electrons to silver ions while simultaneously attacking vinyl groups of acrylate monomers [5].
Stereolithography applications demonstrate this technique's precision, where in-situ AgNP formation occurs during layer-by-layer photocuring of acrylic resins. Silver perchlorate (AgClO₄) outperforms silver nitrate (AgNO₃) as a precursor due to superior solubility in hydrophobic resins and reduced inhibition of polymerization. At optimal concentrations (1-3 wt% AgClO₄), transmission electron microscopy confirms high-density AgNPs below 5 nm distributed uniformly throughout the matrix. This nanoscale dispersion produces significant optical activity characterized by surface plasmon resonance (SPR) peaks at 400-420 nm, verifiable through UV-Vis spectroscopy [5] [9].
Competitive reaction kinetics present a fundamental challenge in photocatalytic systems. The photoinitiator radicals partition between silver reduction and polymerization initiation, creating an inverse relationship between nanoparticle density and polymer crosslinking density. Research quantifies this trade-off: resins containing 3 wt% AgClO₄ exhibit exceptional electrical properties (resistivity reduced by four orders of magnitude) but achieve only 50% monomer conversion after standard curing cycles. Extended post-curing (300 minutes at 60°C) partially mitigates this limitation, raising conversion to 80% while maintaining AgNP density [5].
Table 2: Photocatalytic Synthesis Parameters for Silver Acrylate Nanocomposites
Light Source | Wavelength (nm) | Ag Precursor | AgNP Concentration | Electrical Resistivity Reduction | Degree of Polymerization |
---|---|---|---|---|---|
UV LED | 365 | AgClO₄ (1 wt%) | Medium | 10³-fold | 75% |
Laser (SLA) | 405 | AgClO₄ (3 wt%) | High | 10⁴-fold | 50% (80% after post-cure) |
Mercury Vapor | 365 | AgNO₃ (1 wt%) | Low | 10²-fold | 85% |
Advanced light sources including digital light processing (DLP) projectors and UV lasers enable patterned deposition of silver nanocomposites. By modulating light exposure spatially, researchers create conductivity gradients essential for flexible electronics and antenna applications, demonstrating the technique's versatility beyond bulk material synthesis [5].
Green synthesis methodologies utilize acrylate monomers as dual-function agents that simultaneously stabilize nascent silver nanoparticles and provide polymerization sites, eliminating need for toxic surfactants. This approach capitalizes on the innate reducing capacity of electron-rich acrylates such as glycidyl methacrylate (GMA) and 2-hydroxyethyl acrylate (HEA), which contain hydroxyl and epoxy groups capable of reducing Ag⁺ ions under mild thermal conditions (40-60°C). The reduction mechanism proceeds through electron transfer from oxygen lone pairs to silver ions, forming intermediate complexes that decompose to metallic silver while the acrylate monomers oxidize to carbonyl derivatives [1] [8].
Plant-derived mediators synergize effectively with acrylate stabilization. Polyphenol-rich extracts (e.g., Aloe vera, citrus peel) provide secondary reducing agents that accelerate silver ion reduction while introducing natural antioxidants into the nanocomposite matrix. When combined with acrylic acid monomers, these phytochemicals enable nanoparticle synthesis at near-neutral pH (6.0-7.5), contrasting sharply with conventional chemical reduction requiring alkaline conditions. The resulting AgNPs exhibit narrow size distributions (15±3 nm) and exceptional colloidal stability exceeding six months due to electrostatic and steric stabilization by both acrylate carboxyl groups and plant phytochemicals [1].
Reaction parameter optimization reveals that monomer-to-silver stoichiometry critically influences nanoparticle morphology. At 2:1 molar ratios (acrylate:Ag⁺), spherical nanoparticles dominate (95%), while higher ratios (5:1) promote anisotropic growth yielding nanowires and prisms. This morphology transition directly impacts functionality: spherical nanoparticles at lower ratios enhance electrical conductivity, while anisotropic structures at higher ratios boost antimicrobial efficacy due to increased surface area-to-volume ratios. The table below summarizes key relationships in green synthesis:
Table 3: Green Synthesis Parameters for Silver Acrylate Nanocomposites
Acrylate Stabilizer | Reducing Agent | pH | Temperature (°C) | AgNP Morphology | Stability Duration |
---|---|---|---|---|---|
Acrylic Acid | None | 7.0 | 60 | Spherical (20 nm) | 3 months |
HEA/GMA (1:1) | Aloe vera extract | 6.5 | 50 | Spherical (15 nm) | 6+ months |
Acrylic Acid | Citrus peel extract | 7.5 | 40 | Nanowires (∅20nm, L=2µm) | 4 months |
Biocompatibility enhancement emerges as a significant advantage of green approaches. Compared to chemically reduced counterparts, phytochemically-assisted nanocomposites demonstrate reduced cytotoxicity in fibroblast cultures while maintaining equivalent antimicrobial efficacy against E. coli and S. aureus. This safety profile originates from the elimination of toxic reducing agent residues and the presence of natural antioxidants that mitigate oxidative stress [1].
UV/Vis-induced crosslinking transforms silver acrylate-polymer mixtures into interconnected networks with precise spatial control over material properties. This methodology employs multifunctional acrylates including 1,6-hexanediol diacrylate (HDDA) and trimethylolpropane triacrylate (TMPTA) that undergo radical polymerization when exposed to UV radiation (250-400 nm). Silver ions or pre-synthesized AgNPs dispersed within these formulations participate in the crosslinking process through both physical encapsulation and chemical bonding with acrylate groups. Critical to this process is the photoinitiator selection: phosphine oxides (TPO, BAPO) exhibit superior performance over traditional ketones due to reduced inhibition by silver species and deeper penetration into filled resins [5] [6].
Crosslinking density quantification through sol-gel analysis reveals inverse correlations with silver content. Formulations containing 0.5 wt% AgAc achieve 95% gel fraction, whereas 5 wt% loading reduces this to 65-70%, attributable to radical scavenging by silver nanoparticles. This reduction significantly impacts thermomechanical properties: storage modulus (DMA) decreases from 2.5 GPa to 800 MPa as silver loading increases from 0.5 to 5 wt%, while glass transition temperature (Tg) depression reaches 25°C at maximum loading. Post-curing strategies mitigate these effects, with thermal treatments (80°C for 2h) restoring 90% of crosslinking density even at high silver concentrations [5].
Wavelength-dependent studies demonstrate that visible light (405 nm) enables thicker section curing compared to UV (365 nm) due to reduced scattering and absorption by silver species. Using 405 nm LEDs, researchers achieve complete curing through 5 mm thick silver acrylate/EPON resin composites containing 2 wt% AgNPs. This capability facilitates fabrication of structurally integrated conductive elements within bulk polymer components, enabling novel applications in integrated electronics and structural health monitoring [5].
Stereolithography applications leverage these photochemical processes to create complex 3D architectures with embedded functionality. Optimized formulations for digital light processing (DLP) printers balance silver content (0.5-1.0 wt% AgAc) with curing depth requirements, producing structures with resolution below 50 µm and volume conductivity of 10⁻⁴ S/cm. This approach successfully fabricates antimicrobial water treatment modules with photocatalytic silver/TiO₂ coatings and electrically conductive microfluidic devices with integrated electrodes—demonstrating the technique's versatility for functional device manufacturing [5] [6].
Thiol-ene click chemistry provides an efficient, orthogonal approach for covalently immobilizing silver acrylate functionalities onto polymeric substrates under mild conditions. This methodology exploits the radical-mediated addition of thiols across vinyl groups, proceeding through step-growth polymerization mechanisms that ensure quantitative conversions without byproduct formation. The reaction initiates through either photochemical (UV at 365 nm) or thermal decomposition of initiators (AIBN at 70°C), generating thiyl radicals that add across acrylate double bonds to form stable thioether linkages [7].
Surface functionalization strategies employ two distinct approaches: (1) direct grafting of silver acrylate onto thiolated polymers, and (2) immobilization of pre-synthesized AgNPs capped with acrylate ligands. The former method modifies substrates such as polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA) through aminolysis to generate surface thiols, followed by silver acrylate conjugation. X-ray photoelectron spectroscopy (XPS) confirms successful grafting through characteristic Ag 3d₅/₂ peaks at 368.2 eV and increased sulfur content (up to 3.2 at%) [3]. The latter approach utilizes acrylate-capped AgNPs synthesized from mercapto-acrylate ligands (e.g., mercaptoundecyl acrylate), which retain polymerizable vinyl groups for subsequent thiol-ene reactions with multivalent thiols like pentaerythritol tetrakis(3-mercaptopropionate) [7].
Kinetic profiling reveals significant rate enhancements when employing electron-rich enes such as vinyl ethers and norbornenes. Second-order rate constants for these systems reach 10⁻¹ M⁻¹s⁻¹—approximately 100-fold faster than reactions with unactivated alkenes. This accelerated kinetics enables near-quantitative grafting (>95%) within 5 minutes under UV irradiation at 10 mW/cm², facilitating high-throughput manufacturing. The table below compares grafting efficiencies across substrate types:
Table 4: Thiol-Ene Grafting Parameters for Silver Acrylate on Polymeric Substrates
Polymeric Substrate | Thiolation Method | Grafting Efficiency (%) | Silver Loading (µg/cm²) | Application |
---|---|---|---|---|
PLGA | Aminolysis | 92 | 4.8 | Tissue scaffolds |
PLA | Carbodiimide coupling | 85 | 3.2 | Antibacterial films |
Polyethylene | Plasma treatment | 78 | 1.9 | Water purification membranes |
Silicone | Thiol-terminated prepolymer | 95 | 6.5 | Biomedical devices |
Functional performance manifests most significantly in antimicrobial efficacy and stability. Thiol-ene grafted silver acrylate on PLGA substrates maintains 99.9% S. aureus reduction through 15 washing cycles, outperforming physically adsorbed counterparts which lose >80% activity after 5 cycles. This durability originates from the covalent bond strength (approximately 300 kJ/mol for C-S bonds) that prevents silver leaching under physiological conditions [3] [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7